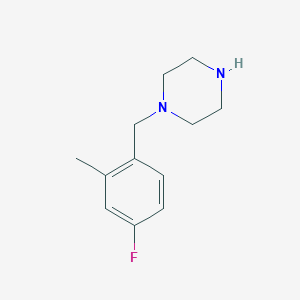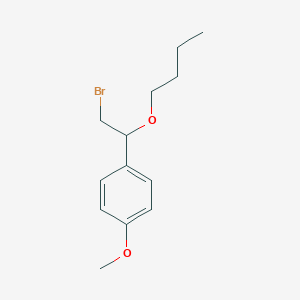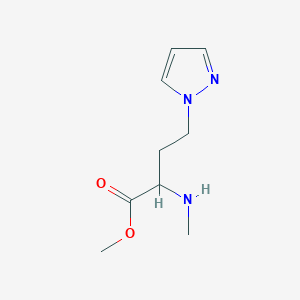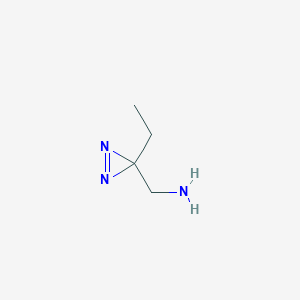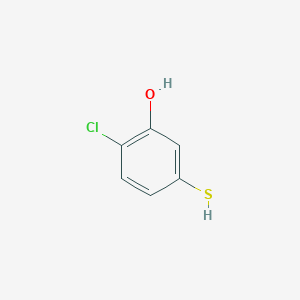
2-Chloro-5-mercaptophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-sulfanylphenol is an organosulfur compound with the molecular formula C6H4ClOS It is a derivative of phenol, where the chlorine atom is positioned at the second carbon and the sulfanyl group at the fifth carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-chloro-5-sulfanylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with thiourea under basic conditions, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of 2-chloro-5-sulfanylphenol may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiophenols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia or sodium methoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiophenols.
Substitution: Aminophenols or alkoxyphenols.
Aplicaciones Científicas De Investigación
2-chloro-5-sulfanylphenol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-sulfanylphenol involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chlorophenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
4-chloro-2-sulfanylphenol: Similar structure but with different positional isomers, leading to variations in reactivity and applications.
5-chloro-2-sulfanylphenol: Another positional isomer with distinct chemical properties.
Propiedades
Fórmula molecular |
C6H5ClOS |
|---|---|
Peso molecular |
160.62 g/mol |
Nombre IUPAC |
2-chloro-5-sulfanylphenol |
InChI |
InChI=1S/C6H5ClOS/c7-5-2-1-4(9)3-6(5)8/h1-3,8-9H |
Clave InChI |
WBZWWSRNYLPTNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


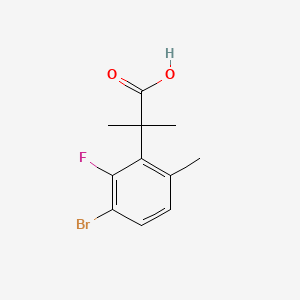
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
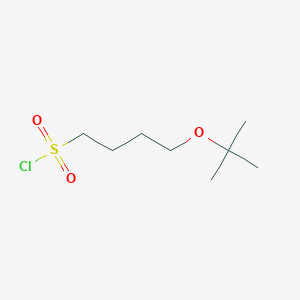
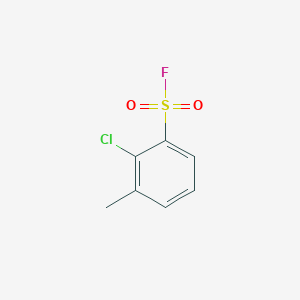
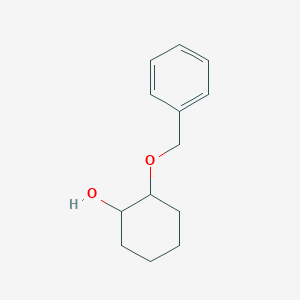
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
